4-(2-(Methylsulfonyl)phenoxy)piperidine is a chemical compound characterized by its unique molecular structure and functional groups. It belongs to the class of piperidine derivatives, which are often utilized in medicinal chemistry due to their diverse biological activities. The compound features a methylsulfonyl group attached to a phenoxy moiety, which is further linked to a piperidine ring, making it a valuable candidate for various scientific applications.
The compound can be classified under organic compounds, specifically as an aromatic ether due to the presence of the phenoxy group. It is identified by its Chemical Abstracts Service (CAS) number 950649-22-1. The methylsulfonyl group contributes to its potential reactivity and biological properties, positioning it within the realm of pharmaceutical research.
The synthesis of 4-(2-(Methylsulfonyl)phenoxy)piperidine typically involves a nucleophilic substitution reaction between 2-(Methylsulfonyl)phenol and piperidine. The general steps are as follows:
Industrial production methods may optimize these conditions for higher yields and purity, potentially employing continuous flow reactors for efficiency .
The molecular formula of 4-(2-(Methylsulfonyl)phenoxy)piperidine is C12H17NO3S. Its structure features:
The compound's molecular weight is approximately 245.34 g/mol, and it exhibits specific stereochemistry that may influence its biological interactions .
4-(2-(Methylsulfonyl)phenoxy)piperidine can undergo several chemical reactions:
The mechanism of action for 4-(2-(Methylsulfonyl)phenoxy)piperidine primarily involves its interaction with specific molecular targets within biological systems. The methylsulfonyl group may enhance binding affinity to certain receptors or enzymes due to its polar character, facilitating interactions that could lead to therapeutic effects.
Research indicates that compounds with similar structures often exhibit activity against various diseases, including those related to inflammation or neurological disorders . Detailed studies are necessary to elucidate specific pathways affected by this compound.
4-(2-(Methylsulfonyl)phenoxy)piperidine has potential applications in various scientific fields:
4-(2-(Methylsulfonyl)phenoxy)piperidine represents a structurally distinct piperidine derivative characterized by a methylsulfonylphenyl group linked via an ether bridge to the piperidine nitrogen. This molecular architecture combines a hydrogen bond-accepting sulfonyl group with a conformationally constrained piperidine ring, creating a versatile scaffold for targeted drug design [1] [2]. The compound's significance stems from its dual functionality: the piperidine nitrogen serves as a hydrogen bond acceptor or can be protonated to form salts (e.g., hydrochloride), while the methylsulfonyl group enhances binding specificity toward enzymatic pockets through polar interactions [2] [4]. With the molecular formula C₁₂H₁₇NO₃S and a molecular weight of 255.34 g/mol, this scaffold occupies a favorable chemical space in medicinal chemistry, evidenced by its presence in patented pharmacologically active compounds and ongoing drug discovery research [1] [4]. Its emergence coincides with renewed interest in saturated nitrogen-containing heterocycles as privileged structures for addressing complex disease targets.
The strategic incorporation of 4-(2-(methylsulfonyl)phenoxy)piperidine into drug discovery frameworks leverages its molecular recognition properties for specific biological targets. This scaffold has demonstrated particular relevance in two therapeutic areas: inflammation modulation and metabolic disease intervention.
In cyclooxygenase-2 (COX-II) inhibitor design, the scaffold addresses the enzyme's unique lateral pocket formed by Val523 and Arg513 residues. X-ray crystallographic studies (PDB ID 6Y3C, 5KIR) reveal that COX-II possesses a larger solvent-accessible surface area (SASA) than COX-I, accommodating bulkier substituents [3]. The methylsulfonyl group engages in hydrogen bonding with Arg513 and Tyr355 within the COX-II active site, while the phenoxy linker positions the piperidine ring optimally within the hydrophobic lobby region preceding the catalytic site [3]. This binding mode mimics second-generation COX-II inhibitors (COXIBs) but circumvents the cardiovascular risks associated with earlier scaffolds like rofecoxib through structural dissimilarity in the hinge-binding region [3].
Table 1: Key Derivatives of 4-(2-(Methylsulfonyl)phenoxy)piperidine in Targeted Drug Discovery
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Target | Structural Feature |
---|---|---|---|---|
4-(2-(Methylsulfonyl)phenoxy)piperidine | C₁₂H₁₇NO₃S | 255.34 | COX-II / AMPK | Base scaffold |
4-(2-(Methylsulfonyl)phenoxy)piperidine HCl | C₁₂H₁₈ClNO₃S | 291.79 | Improved solubility | Salt form |
5-(3-arylureido) derivatives | ~C₂₅H₂₈N₄O₅S | ~496.58 | Kinase inhibition (VEGFR) | Hybridized with diarylurea |
Simultaneously, this scaffold functions as an AMP-activated protein kinase (AMPK) agonist, as evidenced by patent WO2018192461A1 [4]. The methylsulfonylphenoxy moiety enhances allosteric activation of AMPKα2 catalytic subunits, facilitating glucose uptake and fatty acid oxidation in metabolic tissues. Molecular hybridization strategies have further expanded its applications—for instance, conjugation with diarylurea fragments yields kinase inhibitors targeting VEGFR and B-Raf pathways [5]. These hybrid compounds (e.g., 5-(3-arylureido)-4-phenoxypyrimidines) exploit the scaffold's ability to occupy hydrophobic enzyme pockets while presenting appended pharmacophores for complementary binding interactions [5]. Such multi-target engagement is critical in oncology, where compounds like tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate demonstrate how the scaffold enables modular synthesis of complex anticancer agents [6].
Piperidine derivatives have undergone significant structural evolution since their initial incorporation into pharmaceutical agents. Early piperidine-containing drugs (e.g., meperidine, 1939) primarily utilized the ring as a conformational constraint for analgesic activity. The development of selective COX-II inhibitors in the 1990s marked a pivotal shift toward functionalized piperidines, where substitutions like 4-(methylsulfonyl)phenyl groups (exemplified by valdecoxib) conferred target specificity by exploiting the COX-II lateral pocket [3]. This era established structure-activity relationship (SAR) principles critical for 4-(2-(methylsulfonyl)phenoxy)piperidine development:
Table 2: Evolution of Piperidine Pharmacophores Leading to 4-(2-(Methylsulfonyl)phenoxy)piperidine
Generation | Time Period | Exemplar Compounds | Structural Features | Therapeutic Limitations |
---|---|---|---|---|
1st | 1930s–1960s | Meperidine | Minimally substituted piperidine | Low selectivity; toxicity |
2nd | 1990s–2000s | Valdecoxib, Celecoxib | 4-(Methylsulfonyl)phenyl on heterocycle | Cardiovascular risks |
3rd | 2010s–present | 4-(2-(Methylsulfonyl)phenoxy)piperidine | Ether linkage; N-functionalization | Targeted delivery challenges |
Contemporary synthetic strategies have further refined this scaffold's accessibility. Modern routes employ Sonogashira couplings and esterification to introduce alkynyl extensions (e.g., tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate synthesis), enhancing structural diversity [6]. Additionally, catalytic hydrogenation methods enable efficient piperidine ring formation while preserving stereochemical integrity at C2/C6 positions—a crucial advancement over earlier racemic syntheses [5]. These innovations position 4-(2-(methylsulfonyl)phenoxy)piperidine as a bridge between classical heterocyclic chemistry and modern fragment-based drug design, particularly through its incorporation into molecular hybrids. For example, coupling with thiazolidinediones or diarylpyrimidines merges anti-inflammatory and metabolic activities, reflecting the pharmacophore's adaptability to hybridization strategies that address multifactorial diseases like diabetes-associated inflammation [5] .
Table 3: Synthetic Strategies for 4-(2-(Methylsulfonyl)phenoxy)piperidine Derivatives
Synthetic Approach | Key Reagents/Conditions | Derivative Examples | Yield Range |
---|---|---|---|
Nucleophilic Aromatic Substitution | 2-Chloro-4-phenoxypyrimidine + aryl amines | 2-Arylamino-4-phenoxypyrimidines | 60–85% |
Sonogashira Coupling | Pd/Cu catalysis; tert-butyl acrylate | Alkynyl-linked derivatives (e.g., CID 117386785 analogs) | 45–78% |
Catalytic Hydrogenation | H₂/Pd-C; high pressure | Saturated piperidine ring formation | 70–92% |
Esterification | DCC/DMAP; tert-butyl bromoacetate | tert-butyl phenoxyacetates (e.g., CID S13120615) | 65–88% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7